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Compound Name:
monofumarate

cat. No.: B1672339

For Researchers, Scientists, and Drug Development Professionals

Tenofovir alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor
tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections.
The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its
stability, solubility, and bioavailability. Tenofovir alafenamide monofumarate (TAF MF) is
known to exist in multiple polymorphic forms, each possessing distinct physicochemical
characteristics. This guide provides a comparative analysis of the known polymorphic forms of
TAF MF, supported by experimental data, to aid researchers in selecting and characterizing the

optimal solid form for drug development.

Comparative Physicochemical Properties

The selection of a specific polymorphic form for development is a critical decision influenced by
a variety of factors, including thermodynamic stability, dissolution rate, and manufacturability.
The following table summarizes the key quantitative data for the different known polymorphic
forms of tenofovir alafenamide fumarate.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1672339?utm_src=pdf-interest
https://www.benchchem.com/product/b1672339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Tenofovir
. Amorphous
Alafenamid
TAF
Property Form | Form Il Form Il e .
. Hemifumara
Hemifumara ¢
e
te (TAF HF)
6.9 +0.2°,
8.6 +£0.2°,
5.3+0.1°,
10.0+£0.2°,
9.8 +0.1°,
7.3+0.2°, 5.6 +0.1°, 11.0+£0.2°,
XRPD 10.4 £ 0.1°, Broad halo,
o 9.4 +0.1°, 7.3+0.2°, 12.2+0.2°, o
Characteristic  15.9 + 0.1°, no distinct
10.1 +0.1°[1] 10.5+0.1°[1] 15.9+0.2°,
Peaks (26) 16.2 £ 0.1°, peaks[5]
[3] [3] 16.3+£0.2°,
16.6 + 0.1°[1]
20.2 £0.2°,
[2] .
20.8 £ 0.2°[1]
[4]
) ] Glass
Melting Point:  Onset Onset .
DSC Thermal Data not Transition
) 119.7-121.1 Endotherm: ) Endotherm:

Analysis available (Tg): Data not
°C ~122.3 °CJ[6] ~131 °C[4] i

available

Heat of

) Data not Data not Data not Not

Fusion ) >102.0 J/g ] ) ]
available available available applicable

(AHfus)

Considered

the most

thermodynam

, Thermodyna
Thermodyna ically stable Data not ) Least stable

_ - Metastable[1] _ mically
mic Stability monofumarat  available form
stable[7]

e form below

its melting

point[1][4]

Solubility pH- pH- pH- pH- Generally
dependent dependent dependent dependent higher
aqueous aqueous aqueous agueous apparent
solubility, solubility, solubility, solubility, solubility than
decreasing decreasing decreasing decreasing crystalline

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://patents.google.com/patent/WO2017134089A1/en
https://rigaku.com/resources/techniques/polymorphs
https://patents.google.com/patent/WO2017134089A1/en
https://www.americanpharmaceuticalreview.com/Featured-Articles/36946-X-ray-Powder-Diffraction-in-Solid-Form-Screening-and-Selection/
https://patents.google.com/patent/WO2017134089A1/en
https://www.americanpharmaceuticalreview.com/Featured-Articles/36946-X-ray-Powder-Diffraction-in-Solid-Form-Screening-and-Selection/
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/ES2806604T3/en
https://aurigaresearch.com/pharmaceutical-testing/thermogravimetric-analysis-tga/
https://ruj.uj.edu.pl/server/api/core/bitstreams/f399593e-c697-4c2a-bb5a-45e332c4b330/content
https://patents.google.com/patent/ES2806604T3/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/ES2806604T3/en
https://particle.dk/importance-of-x-ray-powder-diffraction-xrpd-in-identifying-polymorphic-forms/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

with with with with forms, but
increasing increasing increasing increasing may convert
pH. Soluble pH. Soluble pH. Soluble pH. Soluble to a more
atlowpH (pH atlowpH (pH atlowpH (pH atlowpH (pH stable, less
2.0) and 2.0) and 2.0) and 2.0) and soluble form.
slightly slightly slightly slightly [10]
soluble up to soluble up to soluble up to soluble up to
pH8.0.[8][9]  pH8.0.[8][9]  pH 8.0.[8][9]  pH 8.0.[8][9]
Non- Non- Non-
hygroscopic hygroscopic hygroscopic
Hygroscopicit  Data not (mass (mass (absorbs )
) Hygroscopic
y available change < change < 0.65% water
0.5% at O- 0.5% at O- at 90% RH)

95% RH)[6]

95% RH)[6]

[7]

Experimental Protocols

Accurate and reproducible characterization of polymorphic forms is essential. Below are

detailed methodologies for key analytical techniques used in the study of tenofovir

alafenamide monofumarate polymorphs.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and differentiation of crystalline
polymorphs.[2][3][8]

 Instrument: A conventional X-ray powder diffractometer with Bragg-Brentano geometry and a

position-sensitive detector.

« X-ray Source: Cu Ka radiation (A = 1.5406 A).

e Instrument Settings:

o Voltage: 45 kV

o Current: 40 mA
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e Sample Preparation: A small amount of the sample powder (approximately 10-20 mg) is
gently packed into a sample holder. The surface of the powder should be smooth and level
with the holder's surface.

» Data Collection:
o Scan Range (26): 2° to 40°
o Step Size: 0.02°
o Scan Speed: 1°/min

o Data Analysis: The resulting diffractogram is analyzed for the angular positions (28) and
intensities of the diffraction peaks. These are compared against known patterns for the
different polymorphic forms of TAF MF.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of
fusion, which are unique to each polymorph.[11][6][12]

¢ Instrument: A calibrated differential scanning calorimeter.

o Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan,
which is then hermetically sealed. An empty sealed aluminum pan is used as a reference.

o Experimental Conditions:
o Heating Rate: 10 °C/min

o Temperature Range: 25 °C to 200 °C (or a suitable range to encompass the thermal
events of interest).

o Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

o Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and
peak maximum of endothermic (melting) or exothermic (crystallization) events. The area
under the melting peak is integrated to calculate the heat of fusion (AHfus).
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Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing
information on solvation, hydration, and thermal decomposition.[5][13][14]

 Instrument: A calibrated thermogravimetric analyzer.

o Sample Preparation: 5-10 mg of the sample is accurately weighed into a tared TGA pan
(typically platinum or alumina).

o Experimental Conditions:
o Heating Rate: 10 °C/min
o Temperature Range: 25 °C to 300 °C (or higher if decomposition is being studied).
o Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

o Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The
temperature at which weight loss occurs and the magnitude of the weight loss are used to
determine the presence of volatiles (e.g., water or solvents) and the thermal stability of the
material.

Polymorphic Relationships and Transformations

The interconversion between different polymorphic forms is a critical consideration in drug
development. The following diagram illustrates the known relationships and potential
transformation pathways for tenofovir alafenamide monofumarate polymorphs. Slurrying the
metastable Form I in acetonitrile can lead to the more stable Form I1.[1] The amorphous form,
being the most energetic, has the potential to convert to any of the crystalline forms under
appropriate conditions.
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Polymorphic Relationships of Tenofovir Alafenamide Monofumarate
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Caption: Interconversion pathways of TAF monofumarate polymorphs.

Conclusion

The existence of multiple polymorphic forms of tenofovir alafenamide monofumarate
necessitates a thorough solid-state characterization to ensure the development of a safe,
stable, and effective drug product. This guide provides a comparative overview of the known
polymorphic forms, highlighting the superior thermodynamic stability of Form Il. The provided
experimental protocols serve as a starting point for researchers to perform their own
characterization and selection studies. A comprehensive understanding of the physicochemical
properties and interconversion potential of these polymorphs is crucial for robust formulation
development and regulatory success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1672339?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672339?utm_src=pdf-body
https://www.benchchem.com/product/b1672339?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. WO2017134089A1 - Crystalline forms of tenofovir alafenamide monofumarate - Google
Patents [patents.google.com]

2. rigaku.com [rigaku.com]
3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

4. ES2806604T3 - Crystalline forms of tenofovir alafenamide monofumarate - Google
Patents [patents.google.com]

5. aurigaresearch.com [aurigaresearch.com]

6. ruj.uj.edu.pl [ruj.uj.edu.pl]

7. particle.dk [particle.dk]

8. creative-biostructure.com [creative-biostructure.com]

9. tmda.go.tz [tmda.go.tz]

10. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]
11. quercus.be [quercus.be]

12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

13. veeprho.com [veeprho.com]

14. improvedpharma.com [improvedpharma.com]

To cite this document: BenchChem. [A Comparative Analysis of Tenofovir Alafenamide
Monofumarate Polymorphic Forms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672339#comparative-analysis-of-tenofovir-
alafenamide-monofumarate-polymorphic-forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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